molecular formula C22H22ClN3O2S B2563181 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421515-37-8

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2563181
CAS No.: 1421515-37-8
M. Wt: 427.95
InChI Key: QOHVBWVLDZJYIH-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN3O2S and its molecular weight is 427.95. The purity is usually 95%.
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Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone , identified by CAS number 1421515-37-8, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

PropertyValue
Molecular FormulaC22H22ClN3O2S
Molecular Weight427.9 g/mol
StructureChemical Structure

Antibacterial Activity

Research indicates that compounds with isoxazole and piperidine moieties exhibit significant antibacterial properties. A study evaluating various derivatives found that certain piperidine-based compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

In a comparative analysis, the compound was tested alongside other piperidine derivatives. The results highlighted its superior activity against E. coli, suggesting that the presence of the chlorophenyl and isoxazole groups enhances its antibacterial efficacy .

Antifungal Activity

The antifungal properties of this compound were also assessed in vitro. The findings suggested that it effectively inhibited the growth of various fungal strains, including Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membrane integrity .

Anticancer Potential

Emerging research points to the anticancer potential of isoxazole derivatives. The compound was evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation. The underlying mechanism may involve apoptosis induction and cell cycle arrest .

Data Summary: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-15-20(21(25-28-15)17-6-2-3-7-18(17)23)22(27)26-12-9-16(10-13-26)14-29-19-8-4-5-11-24-19/h2-8,11,16H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVBWVLDZJYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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